molecular formula C10H11N3 B1392952 4-(1-methyl-1H-pyrazol-5-yl)aniline CAS No. 1208081-73-5

4-(1-methyl-1H-pyrazol-5-yl)aniline

Cat. No.: B1392952
CAS No.: 1208081-73-5
M. Wt: 173.21 g/mol
InChI Key: MWLQEHGVMZEGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-methyl-1H-pyrazol-5-yl)aniline is an organic compound with a molecular formula of C10H11N3. This compound is characterized by the presence of a pyrazole ring attached to a phenylamine group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-5-yl)aniline is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.

Biochemical Analysis

Biochemical Properties

4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteomic research chemicals . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.

Cellular Effects

The effects of 4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of transforming growth factor-beta type I receptor kinase domain, which plays a crucial role in cell signaling . This interaction can lead to changes in gene expression and alterations in cellular metabolism.

Molecular Mechanism

At the molecular level, 4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been found to interact with mitogen-activated protein kinase 14, influencing its activity and thereby affecting downstream signaling pathways . These interactions are critical for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine over time in laboratory settings are essential for its application in research. Studies have shown that the compound remains stable under specific conditions, but its effects can change over time. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . These findings highlight the importance of considering temporal factors when using this compound in experiments.

Dosage Effects in Animal Models

The effects of 4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses can cause significant changes in cellular function and metabolism . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in proteomic research

Transport and Distribution

The transport and distribution of 4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation. Studies have shown that it can be distributed to various cellular compartments, affecting its activity and function . Understanding these transport mechanisms is essential for optimizing the use of this compound in research.

Subcellular Localization

The subcellular localization of 4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in certain cellular compartments, influencing its interactions with biomolecules and its overall function . These findings are crucial for understanding the compound’s role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)aniline typically involves the reaction of 2-methyl-3-pyrazolecarboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenylamine group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted phenylamine compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-2H-pyrazol-3-yl)-thiazol-2-ylamine
  • 1-(5-Tert-Butyl-2-Methyl-2H-Pyrazol-3-Yl)-3-(4-Chloro-Phenyl)-Urea

Uniqueness

4-(1-methyl-1H-pyrazol-5-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it valuable for targeted research applications.

Properties

IUPAC Name

4-(2-methylpyrazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLQEHGVMZEGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-methyl-1H-pyrazol-5-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(1-methyl-1H-pyrazol-5-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(1-methyl-1H-pyrazol-5-yl)aniline
Reactant of Route 4
Reactant of Route 4
4-(1-methyl-1H-pyrazol-5-yl)aniline
Reactant of Route 5
4-(1-methyl-1H-pyrazol-5-yl)aniline
Reactant of Route 6
Reactant of Route 6
4-(1-methyl-1H-pyrazol-5-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.